

# Statistical Validation of Povorcitinib (GR 128107) Research Findings in Hidradenitis Suppurativa

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the research findings for povorcitinib (also known as INCB054707, and formerly **GR 128107**), a selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of moderate to severe hidradenitis suppurativa (HS). The data presented is based on publicly available results from key clinical trials and aims to offer an objective comparison with existing treatment alternatives, supported by experimental data.

### **Executive Summary**

Povorcitinib has demonstrated statistically significant efficacy in Phase 3 clinical trials for the treatment of moderate to severe hidradenitis suppurativa. As an oral selective JAK1 inhibitor, it represents a novel therapeutic approach targeting the inflammatory pathways central to HS pathogenesis. Clinical data from the STOP-HS1 and STOP-HS2 pivotal trials indicate that povorcitinib achieves significant clinical response compared to placebo, with a manageable safety profile. This guide will delve into the quantitative data from these trials, outline the experimental protocols, and visually represent the compound's mechanism of action.

## Data Presentation: Povorcitinib Efficacy in Hidradenitis Suppurativa

The efficacy of povorcitinib in treating moderate to severe HS has been evaluated in two pivotal Phase 3, randomized, double-blind, placebo-controlled studies, STOP-HS1 (NCT05620823)



and STOP-HS2 (NCT05620836).[1] The primary endpoint for both trials was the achievement of Hidradenitis Suppurativa Clinical Response (HiSCR50) at Week 12.[1][2] HiSCR50 is defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule (AN) count, with no increase from baseline in abscess or draining tunnel count.[2]

Table 1: HiSCR50 Response Rates at Week 12 in STOP-HS1 and STOP-HS2 Trials[1][2]

| Trial                 | Treatment<br>Group    | HiSCR50<br>Response<br>Rate | Placebo<br>Response<br>Rate | P-value |
|-----------------------|-----------------------|-----------------------------|-----------------------------|---------|
| STOP-HS1              | Povorcitinib 45<br>mg | 40.2%                       | 29.7%                       | 0.024   |
| Povorcitinib 75<br>mg | 40.6%                 | 29.7%                       | 0.022                       |         |
| STOP-HS2              | Povorcitinib 45<br>mg | 42.3%                       | 28.6%                       | 0.004   |
| Povorcitinib 75<br>mg | 42.3%                 | 28.6%                       | 0.003                       |         |

Secondary endpoints included achieving a more stringent 75% reduction in AN count (HiSCR75). Across both studies, a greater proportion of patients treated with povorcitinib achieved these deeper levels of clinical response.[3]

Table 2: Comparison of Povorcitinib with Adalimumab (Indirect Comparison)

Direct head-to-head trial data for povorcitinib versus adalimumab, a TNF-α inhibitor approved for HS, is not yet available. However, a network meta-analysis of clinical trial data for various HS treatments provides an indirect comparison of their efficacy relative to placebo.[4]

| Treatment                | Odds Ratio for HiSCR50 vs. Placebo |  |
|--------------------------|------------------------------------|--|
| Povorcitinib 15 mg daily | Significantly greater than placebo |  |
| Adalimumab 40 mg weekly  | 2.63                               |  |



Note: This is an indirect comparison from a network meta-analysis and not from a direct, head-to-head clinical trial. The povorcitinib dosage in the meta-analysis differs from the Phase 3 trial dosages.

#### **Experimental Protocols**

The STOP-HS1 and STOP-HS2 trials were multicenter, randomized, double-blind, placebo-controlled studies.[2]

- Study Population: Adult patients (≥18 years) with moderate to severe HS diagnosed for at least three months, with lesions in at least two distinct anatomical areas and a total abscess and inflammatory nodule count of ≥5.[5] Participants had a documented history of inadequate response or intolerance to at least one conventional systemic therapy.[6]
- Study Design: Both studies consisted of a 12-week double-blind, placebo-controlled treatment period, followed by a 42-week open-label extension period and a 30-day safety follow-up.[2]
- Intervention: Patients were randomized to receive povorcitinib (45 mg or 75 mg) or a placebo orally once daily.[1][2]
- Primary Endpoint: The proportion of patients achieving HiSCR50 at Week 12.[2]
- Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving HiSCR75, reduction in HS-related pain, and the frequency of disease flares.[2][3]

#### **Mechanism of Action and Signaling Pathway**

Povorcitinib is a selective inhibitor of Janus kinase 1 (JAK1).[7] The JAK/STAT signaling pathway is believed to be a key driver of the inflammation involved in the pathogenesis of hidradenitis suppurativa.[8] Over-activity of this pathway leads to the production of pro-inflammatory cytokines. By inhibiting JAK1, povorcitinib modulates the signaling of these cytokines, thereby reducing inflammation.[9][10] Transcriptomic and proteomic analyses from Phase 2 studies have shown that povorcitinib downregulates multiple HS and inflammatory signaling markers.[9][10][11]





Click to download full resolution via product page

Caption: Povorcitinib's Mechanism of Action.

### **Experimental Workflow**

The clinical trial workflow for the pivotal Phase 3 studies of povorcitinib followed a structured, multi-stage process designed to rigorously evaluate its efficacy and safety.





Click to download full resolution via product page

Caption: STOP-HS Clinical Trial Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. dermatologytimes.com [dermatologytimes.com]
- 2. pharmexec.com [pharmexec.com]
- 3. Incyte Reports Positive Phase 3 Trial Results for Povorcitinib in Hidradenitis Suppurativa [synapse.patsnap.com]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. mayo.edu [mayo.edu]
- 6. A Study to Evaluate the Efficacy and Safety of Povorcitinib (INCB054707) in Participants With Moderate to Severe Hidradenitis Suppurativa [ctv.veeva.com]
- 7. hcplive.com [hcplive.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
- To cite this document: BenchChem. [Statistical Validation of Povorcitinib (GR 128107)
  Research Findings in Hidradenitis Suppurativa]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b10771745#statistical-validation-of-gr-128107research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com